N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide
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Overview
Description
N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide is a complex organic compound that features a cyclopentylphenyl group and a piperazine ring with a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide typically involves multiple steps:
Formation of the Cyclopentylphenyl Intermediate: The initial step involves the preparation of the 4-cyclopentylphenyl intermediate through a Friedel-Crafts alkylation reaction.
Piperazine Derivative Preparation: The next step is the synthesis of the piperazine derivative, which involves the reaction of piperazine with ethylene oxide to introduce the hydroxyethyl group.
Amide Bond Formation: The final step involves coupling the cyclopentylphenyl intermediate with the piperazine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the amide bond.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Introduction of substituents such as halogens or nitro groups on the aromatic ring.
Scientific Research Applications
N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyclohexylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
- N-(4-cyclopropylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
Uniqueness
N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopropyl analogs. These differences can influence the compound’s binding affinity, selectivity, and overall biological activity.
Properties
Molecular Formula |
C20H31N3O2 |
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Molecular Weight |
345.5g/mol |
IUPAC Name |
N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C20H31N3O2/c24-16-15-23-13-11-22(12-14-23)10-9-20(25)21-19-7-5-18(6-8-19)17-3-1-2-4-17/h5-8,17,24H,1-4,9-16H2,(H,21,25) |
InChI Key |
XMARKKJMYRCEAI-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C2=CC=C(C=C2)NC(=O)CCN3CCN(CC3)CCO |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)NC(=O)CCN3CCN(CC3)CCO |
Origin of Product |
United States |
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